6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine
Overview
Description
6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine is a chemical compound with the molecular formula C11H11N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of two pyridine rings connected by an oxygen atom and an amine group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of 2-methylpyridin-3-ylboronic acid with 6-bromopyridin-3-amine in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the reagents are readily available, making this method efficient and cost-effective.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds. These products have various applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-amine: Similar in structure but with a methoxy group instead of a methyl group.
2-Amino-3-methylpyridine: Similar in structure but lacks the oxygen bridge between the pyridine rings
Uniqueness
6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine is unique due to its dual pyridine structure connected by an oxygen atom and an amine group. This unique structure allows for versatile chemical reactivity and a wide range of applications in various fields of research and industry .
Properties
IUPAC Name |
6-(2-methylpyridin-3-yl)oxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-10(3-2-6-13-8)15-11-5-4-9(12)7-14-11/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTXBOJIESFBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445354 | |
Record name | 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181633-42-1 | |
Record name | 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[(2-methylpyridin-3-yl)oxy]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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